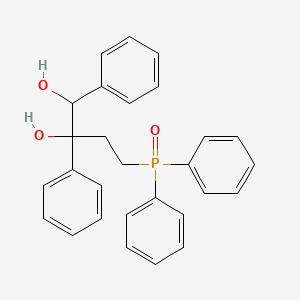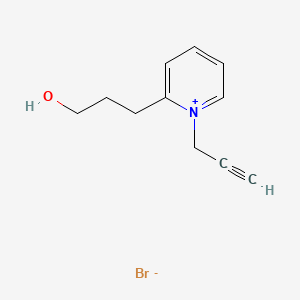
2-gamma-Hydroxypropyl-N-propargyl pyridinium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-gamma-Hydroxypropyl-N-propargyl pyridinium bromide is a pyridinium salt known for its diverse applications in various fields, including chemistry, biology, and medicine. Pyridinium salts are structurally diverse and are commonly found in many natural products and bioactive pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-gamma-Hydroxypropyl-N-propargyl pyridinium bromide typically involves the nucleophilic substitution of propargyl bromide with a suitable pyridinium precursor. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate in a solvent like dimethylformamide (DMF) or ethanol .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as phosphomolybdic acid supported on silica gel can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: 2-gamma-Hydroxypropyl-N-propargyl pyridinium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced pyridinium derivatives.
Substitution: Nucleophilic substitution reactions are common, where the propargyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products: The major products formed from these reactions include various substituted pyridinium salts, which can have different functional groups depending on the reagents used .
Scientific Research Applications
2-gamma-Hydroxypropyl-N-propargyl pyridinium bromide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role as an anti-cholinesterase inhibitor, which could be useful in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 2-gamma-Hydroxypropyl-N-propargyl pyridinium bromide involves its interaction with molecular targets such as enzymes and receptors. The propargyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. This is particularly relevant in its role as an anti-cholinesterase inhibitor, where it binds to the active site of the enzyme, preventing the breakdown of acetylcholine .
Comparison with Similar Compounds
- 2-(3-Hydroxypropyl)-1-methylpyridinium bromide
- 2-(3-Hydroxypropyl)-1-ethylpyridinium bromide
- 2-(3-Hydroxypropyl)-1-butylpyridinium bromide
Uniqueness: 2-gamma-Hydroxypropyl-N-propargyl pyridinium bromide is unique due to the presence of the propargyl group, which imparts distinct reactivity and biological activity compared to other similar compounds. The propargyl group allows for specific interactions with enzymes and receptors, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
13434-20-3 |
|---|---|
Molecular Formula |
C11H14BrNO |
Molecular Weight |
256.14 g/mol |
IUPAC Name |
3-(1-prop-2-ynylpyridin-1-ium-2-yl)propan-1-ol;bromide |
InChI |
InChI=1S/C11H14NO.BrH/c1-2-8-12-9-4-3-6-11(12)7-5-10-13;/h1,3-4,6,9,13H,5,7-8,10H2;1H/q+1;/p-1 |
InChI Key |
UNXJABUFCNQFHF-UHFFFAOYSA-M |
Canonical SMILES |
C#CC[N+]1=CC=CC=C1CCCO.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


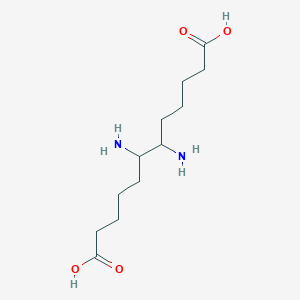
![1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-1-ylurea](/img/structure/B14706976.png)
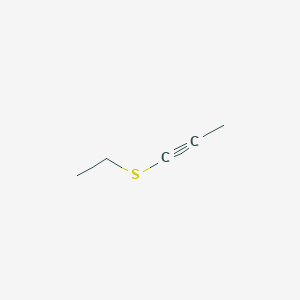
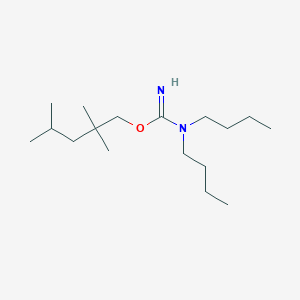
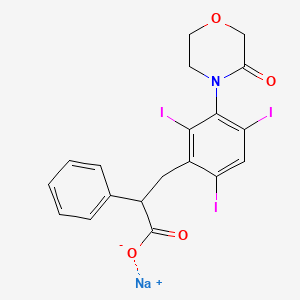
![6-Ethyl-3-methyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B14706993.png)
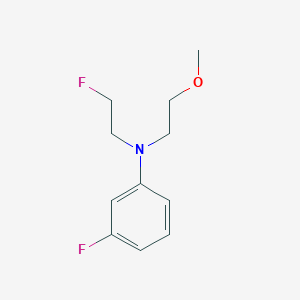
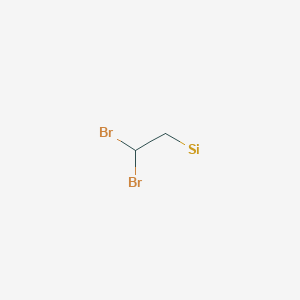
![3-[2-(2-Hydroxy-5-nitro-3-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid](/img/structure/B14707023.png)


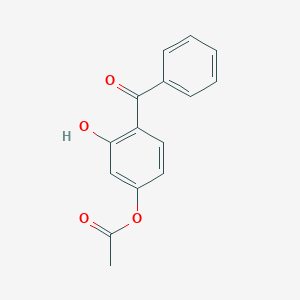
![3,7-Bis-(toluene-4-sulfonyl)-1,3,5,7-tetraaza-bicyclo[3.3.1]nonane](/img/structure/B14707050.png)
